molecular formula C13H10N2 B1366921 2-Methyl-1,7-phenanthroline CAS No. 61351-90-4

2-Methyl-1,7-phenanthroline

Cat. No.: B1366921
CAS No.: 61351-90-4
M. Wt: 194.23 g/mol
InChI Key: NUJFAQKFUDBKLA-UHFFFAOYSA-N
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Description

2-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a polycyclic aromatic hydrocarbon Phenanthrolines are known for their versatile applications in various fields, including coordination chemistry, catalysis, and material science

Mechanism of Action

Target of Action

2-Methyl-1,7-phenanthroline, a derivative of 1,10-phenanthroline (phen), is known to form stable complexes with various metal ions . The primary targets of this compound are metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. As a chelating ligand, phen forms stable complexes with metal ions, which can inhibit the activity of metallopeptidases . This inhibition occurs by removal and chelation of the metal ion required for catalytic activity, leaving an inactive apoenzyme .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the function of metalloproteins. By chelating the metal ions, this compound can disrupt the normal function of these proteins and affect the associated biochemical pathways . The downstream effects of this disruption can vary depending on the specific metalloprotein targeted.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can impact its bioavailability . It is also an inhibitor of several cytochrome P450 enzymes, which can affect its metabolism .

Result of Action

The result of the action of this compound is the inhibition of the activity of certain metalloproteins, leading to changes at the molecular and cellular levels . For example, the inhibition of metallo-beta-lactamase can potentially reduce bacterial resistance to certain antibiotics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different metal ions in the environment can affect its ability to form complexes and thus its activity . Additionally, factors such as pH and temperature can impact its stability and efficacy .

Biochemical Analysis

Biochemical Properties

2-Methyl-1,7-phenanthroline plays a significant role in biochemical reactions, primarily through its ability to chelate metal ions. It interacts with enzymes, proteins, and other biomolecules by forming coordination complexes. For instance, it can bind to metal ions such as copper (II) and zinc (II), which are cofactors in various enzymatic reactions. The nature of these interactions often involves the nitrogen atoms in the phenanthroline ring coordinating with the metal ions, thereby stabilizing the enzyme’s active site and influencing its catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) when complexed with certain metal ions. This oxidative stress can lead to alterations in gene expression and affect cellular metabolism . Additionally, this compound can inhibit the activity of metalloproteins, thereby impacting various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming stable complexes that can either inhibit or activate enzymes. For example, the compound can inhibit metalloenzymes by chelating the metal ion required for enzymatic activity, thus preventing substrate binding and catalysis . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

The stability and effects of this compound in laboratory settings can vary over time. The compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and enzyme inhibition .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can induce toxic effects, including oxidative damage, disruption of cellular metabolism, and apoptosis . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by modulating the activity of metalloenzymes involved in key metabolic processes. For instance, it can affect the tricarboxylic acid (TCA) cycle by inhibiting enzymes that require metal cofactors, thereby altering metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake and distribution in cells. Additionally, it can accumulate in specific cellular compartments, such as the mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,7-phenanthroline can be synthesized through a series of organic reactions. One common method involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent, such as arsenic acid or nitrobenzene. . The reaction conditions typically involve heating the mixture to promote cyclization and formation of the phenanthroline ring system.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative oxidizing agents and catalysts can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthroline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated phenanthroline derivatives.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,7-phenanthroline’s unique structural feature, the methyl group at the 2-position, enhances its lipophilicity and potentially its biological activity. This modification can influence the compound’s binding affinity to metal ions and its overall stability in various chemical environments.

Properties

IUPAC Name

2-methyl-1,7-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-9-4-5-10-6-7-12-11(13(10)15-9)3-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJFAQKFUDBKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484129
Record name 1,7-Phenanthroline, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61351-90-4
Record name 1,7-Phenanthroline, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of sodium 3-nitrobenzenesulfonate (2.88 g, 12.8 mmol) in oleum (12 mL) and water (12 mL) was added quinolin-5-amine (3.09 g, 21.4 mmol). The mixture was stirred and heated to 105° C. Crotonaldehyde (3.00 g, 42.8 mmol) was added dropwise over 15 min. The resulting mixture was stirred at 105° C. for 16 h. The mixture was then poured into ice (50 g), and the pH value was adjusted to 11 with 1 N aqueous sodium hydroxide solution. The mixture was extracted with EtOAc (3×60 mL), and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford 2-methyl-1,7-phenanthroline as a yellow solid (2.10 g). MS (ESI) m/z 195.1 (M+H)+.
Name
sodium 3-nitrobenzenesulfonate
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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